

# Pemigatinib (INCB054329): A Technical Overview of Early-Phase Clinical Data in Cholangiocarcinoma

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                     |           |
|----------------------|---------------------|-----------|
| Compound Name:       | INCB054329 Racemate |           |
| Cat. No.:            | B8810751            | Get Quote |

This document provides a detailed analysis of the early-phase clinical trial data for pemigatinib (formerly INCB054329), a selective inhibitor of the fibroblast growth factor receptor (FGFR) family of kinases. The primary focus is on the pivotal FIGHT-202 Phase 2 study, which evaluated the safety and efficacy of pemigatinib in patients with previously treated, locally advanced or metastatic cholangiocarcinoma.

#### **Core Mechanism of Action: FGFR Signaling**

Pemigatinib exerts its therapeutic effect by targeting dysregulated FGFR signaling. In a subset of cholangiocarcinomas, chromosomal fusions or rearrangements involving FGFR2 lead to the expression of constitutively active FGFR2 fusion proteins. These fusion proteins drive oncogenic signaling pathways, promoting tumor cell proliferation, survival, and angiogenesis. Pemigatinib selectively binds to the ATP-binding pocket of the FGFR kinase domain, inhibiting its phosphorylation and downstream signaling.





Click to download full resolution via product page

**Figure 1:** Simplified FGFR signaling pathway and the inhibitory action of pemigatinib.

#### The FIGHT-202 Phase 2 Trial: Experimental Protocol

The FIGHT-202 study was a single-arm, open-label, multicenter, phase 2 trial designed to evaluate pemigatinib in patients with previously treated cholangiocarcinoma.

Study Design:



- Patient Cohorts: Patients were enrolled into one of three cohorts based on their tumor's FGFR2 status:
  - Cohort A: FGFR2 fusions or rearrangements.
  - Cohort B: Other FGF/FGFR genetic alterations.
  - Cohort C: No FGF/FGFR genetic alterations.
- Treatment Regimen: Patients received 13.5 mg of pemigatinib orally once daily for 14
  consecutive days, followed by 7 days off, in 21-day cycles. Treatment continued until disease
  progression or unacceptable toxicity.
- Primary Endpoint: The primary endpoint was the objective response rate (ORR) in Cohort A, as assessed by an independent review committee.
- Key Secondary Endpoints: Secondary endpoints included duration of response (DOR), progression-free survival (PFS), overall survival (OS), and safety.

#### Inclusion and Exclusion Criteria:

- Key Inclusion Criteria: Adults with histologically or cytologically confirmed, unresectable or metastatic cholangiocarcinoma who had experienced disease progression after at least one prior systemic therapy. Patients were required to have adequate organ function.
- Key Exclusion Criteria: Prior treatment with a selective FGFR inhibitor, history of clinically significant ophthalmologic abnormalities (e.g., retinal pigment epithelial detachment), and untreated central nervous system metastases.





Click to download full resolution via product page

**Figure 2:** Experimental workflow of the FIGHT-202 clinical trial.



## **Quantitative Data Summary**

The following tables summarize the key quantitative data from the FIGHT-202 trial, focusing on the cohort with FGFR2 fusions or rearrangements (Cohort A), which was the primary focus of the study.

**Table 1: Baseline Demographics and Disease** 

Characteristics (Cohort A. n=107)

| Characteristic                   | Value      |
|----------------------------------|------------|
| Median Age, years (Range)        | 56 (26-77) |
| Sex, n (%)                       |            |
| Female                           | 65 (61%)   |
| Male                             | 42 (39%)   |
| Race, n (%)                      |            |
| White                            | 60 (56%)   |
| Asian                            | 34 (32%)   |
| Other/Unknown                    | 13 (12%)   |
| ECOG Performance Status, n (%)   |            |
| 0                                | 49 (46%)   |
| 1                                | 58 (54%)   |
| Primary Tumor Location, n (%)    |            |
| Intrahepatic                     | 107 (100%) |
| Number of Prior Therapies, n (%) |            |
| 1                                | 40 (37%)   |
| 2                                | 41 (38%)   |
| ≥3                               | 26 (24%)   |
| Metastatic Disease, n (%)        | 107 (100%) |



Data sourced from the FIGHT-202 study publication.

Table 2: Efficacy Outcomes (Cohort A, n=107)

| Endpoint                                          | Value (95% CI)          |
|---------------------------------------------------|-------------------------|
| Objective Response Rate (ORR), n (%)              | 38 (35.5%) (26.5-45.4)  |
| Complete Response (CR)                            | 3 (2.8%)                |
| Partial Response (PR)                             | 35 (32.7%)              |
| Stable Disease (SD)                               | 47 (43.9%)              |
| Progressive Disease (PD)                          | 16 (15.0%)              |
| Disease Control Rate (DCR), n (%)                 | 88 (82%) (73.3-89.0)    |
| Median Duration of Response (DOR), months         | 7.5 (5.7-14.5)          |
| Median Progression-Free Survival (PFS),<br>months | 6.9 (6.2-9.6)           |
| Median Overall Survival (OS), months              | 21.1 (14.8-not reached) |

Data based on independent central review as of the data cut-off date.

# Table 3: Common Treatment-Emergent Adverse Events (TEAEs) (All Patients, n=146)



| Adverse Event (Any Grade)         | Incidence (%) |
|-----------------------------------|---------------|
| Hyperphosphatemia                 | 60%           |
| Alopecia                          | 49%           |
| Diarrhea                          | 38%           |
| Nail Toxicity                     | 38%           |
| Fatigue                           | 36%           |
| Nausea                            | 35%           |
| Dysgeusia                         | 35%           |
| Stomatitis                        | 35%           |
| Dry Mouth                         | 34%           |
| Decreased Appetite                | 27%           |
| Dry Skin                          | 26%           |
| Palmar-Plantar Erythrodysesthesia | 23%           |
| Arthralgia                        | 22%           |
| Serous Retinal Detachment         | 20%           |

Hyperphosphatemia is an on-target effect of FGFR inhibition. Most events were grade 1 or 2 and were managed with diet, phosphate binders, or dose modifications.

#### Conclusion

The early-phase data from the FIGHT-202 trial demonstrate that pemigatinib (INCB054329) has substantial clinical activity and a manageable safety profile in patients with previously treated, advanced cholangiocarcinoma harboring FGFR2 fusions or rearrangements. The objective response rate of 35.5% and a median overall survival of 21.1 months in this heavily pretreated population are clinically meaningful. The primary adverse events, such as hyperphosphatemia, are consistent with the mechanism of action and were generally manageable. These findings established pemigatinib as a key therapeutic option for this specific molecularly defined patient population.







 To cite this document: BenchChem. [Pemigatinib (INCB054329): A Technical Overview of Early-Phase Clinical Data in Cholangiocarcinoma]. BenchChem, [2025]. [Online PDF].
 Available at: [https://www.benchchem.com/product/b8810751#early-phase-clinical-trial-data-for-incb054329]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com